8-(2,5-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
8-(2,5-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a purine core, which is a fused ring system consisting of a pyrimidine ring and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,5-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multiple steps, including the formation of the purine core and subsequent functionalization. One common approach is to start with a suitable purine precursor, such as 6-chloropurine, and introduce the desired substituents through a series of nucleophilic substitution and condensation reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(2,5-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to reduce double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific substituents with other functional groups, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst, lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, such as azides, alkyl groups, or halides.
Scientific Research Applications
8-(2,5-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological macromolecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(2,5-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 8-(2,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione
- Spirotetramat : cis-3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro[4.5]dec-3-en-4-yl ethyl carbonate
- 1,2,3-Triazole-based xanthine derivatives
Uniqueness
8-(2,5-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione stands out due to its unique combination of functional groups and structural features. The presence of the hexyl group and the specific arrangement of the dimethylphenyl substituent contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-(2,5-dimethylphenyl)-2-hexyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-5-6-7-8-11-27-20(28)18-19(24(4)22(27)29)23-21-25(12-13-26(18)21)17-14-15(2)9-10-16(17)3/h9-10,14H,5-8,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOPYSGAFXCZWFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=C(C=CC(=C4)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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